molecular formula C8H8N2O2 B1463471 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-methylpropanenitrile CAS No. 1240384-54-6

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-methylpropanenitrile

Cat. No. B1463471
M. Wt: 164.16 g/mol
InChI Key: NZEBCGFMZWESPO-UHFFFAOYSA-N
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Description

The compound “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate” is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It’s used by early discovery researchers . Another similar compound is “2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid” which has a molecular weight of 155.11 .


Molecular Structure Analysis

The linear formula for “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate” is C8H9NO4 . For “2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid”, the InChI code is 1S/C6H5NO4/c8-4-1-2-5(9)7(4)3-6(10)11/h1-2H,3H2,(H,10,11) .


Physical And Chemical Properties Analysis

The physical form of “2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid” is solid . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Scientific Field: Bioconjugation
    • Application Summary : The compound “2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid” is used as a linker in bioconjugation . It contains a maleimide group and a terminal carboxylic acid .
    • Methods of Application : The maleimide group reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
    • Results or Outcomes : This compound can be used in the synthesis of glycan probes .
  • Scientific Field: Organic Synthesis
    • Application Summary : The compound “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate” is used in organic synthesis . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
    • Methods of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The outcomes of the use of this compound in organic synthesis are not specified .
  • Scientific Field: Organic Synthesis
    • Application Summary : The compound “2-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetamido)ethyl (perfluorophenyl) carbonate” is used in organic synthesis . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
    • Methods of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : The outcomes of the use of this compound in organic synthesis are not specified .

Safety And Hazards

The compound “2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid” has several hazard statements: H302+H312+H332-H315-H319-H335. The precautionary statements are P261-P280-P305+P351+P338 .

properties

IUPAC Name

2-(2,5-dioxopyrrol-1-yl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-8(2,5-9)10-6(11)3-4-7(10)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEBCGFMZWESPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-methylpropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-methylpropanenitrile
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2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-methylpropanenitrile
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2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-methylpropanenitrile
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2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-methylpropanenitrile
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2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-methylpropanenitrile

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